N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
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Overview
Description
N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is a complex organic compound that features an indole moiety and a thieno[3,4-b][1,4]dioxine ring system. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the indole and thieno[3,4-b][1,4]dioxine intermediates. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The thieno[3,4-b][1,4]dioxine ring can be synthesized through a series of cyclization reactions involving sulfur-containing precursors . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Scientific Research Applications
N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE can be compared with other indole derivatives and thieno[3,4-b][1,4]dioxine compounds:
Similar Compounds: Indole-3-acetic acid, 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives, and other indole-based molecules.
This detailed article provides a comprehensive overview of N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20N2O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3S/c1-11-3-4-15-14(9-11)13(12(2)21-15)5-6-20-19(22)18-17-16(10-25-18)23-7-8-24-17/h3-4,9-10,21H,5-8H2,1-2H3,(H,20,22) |
InChI Key |
FKWBSOBCAJUHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3=C4C(=CS3)OCCO4)C |
Origin of Product |
United States |
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